molecular formula C9H9N5O2S2 B10881641 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10881641
M. Wt: 283.3 g/mol
InChI Key: CHWVXNRUHULFBA-UHFFFAOYSA-N
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Description

The compound 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide features a hybrid structure combining a pyrimidine ring substituted with hydroxyl and methyl groups and a 1,3,4-thiadiazole-acetamide moiety. The pyrimidine component may enhance hydrogen-bonding interactions, while the thiadiazole-acetamide backbone provides structural rigidity and metabolic stability.

Properties

Molecular Formula

C9H9N5O2S2

Molecular Weight

283.3 g/mol

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C9H9N5O2S2/c1-5-2-6(15)12-8(11-5)17-3-7(16)13-9-14-10-4-18-9/h2,4H,3H2,1H3,(H,11,12,15)(H,13,14,16)

InChI Key

CHWVXNRUHULFBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=NN=CS2

Origin of Product

United States

Preparation Methods

Pyrimidine-Centric Synthesis

This approach begins with 4-hydroxy-6-methylpyrimidine-2-thiol as the core structure. The thiol group undergoes nucleophilic substitution with chloroacetamide intermediates bearing the 1,3,4-thiadiazole moiety. For instance, reacting 4-hydroxy-6-methylpyrimidine-2-thiol with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide in acetone under reflux with potassium carbonate (K₂CO₃) as a base yields the target compound.

Reaction Conditions:

  • Solvent: Acetone or dioxane

  • Temperature: 80–90°C

  • Catalyst: Triethylamine (Et₃N) or K₂CO₃

  • Time: 4–6 hours

  • Yield: 72–78%

Thiadiazole-Centric Synthesis

Here, the 1,3,4-thiadiazole ring is synthesized first. 5-Amino-1,3,4-thiadiazole-2-thiol reacts with 2-chloroacetyl chloride to form 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, which subsequently couples with 4-hydroxy-6-methylpyrimidine-2-thiol. This method emphasizes controlled acylation to prevent over-reaction at the thiadiazole nitrogen.

Step-by-Step Procedure and Optimization

Preparation of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide

Step 1:
5-Amino-1,3,4-thiadiazole-2-thiol (1.0 eq) is suspended in anhydrous dioxane. 2-Chloroacetyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (1.5 eq). The mixture is stirred at room temperature for 3 hours, yielding 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide as a white precipitate.

Key Data:

  • Purity (HPLC): ≥95%

  • Yield: 89%

  • Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 12.34 (s, 1H, NH), 8.21 (s, 1H, thiadiazole-H), 4.32 (s, 2H, CH₂Cl).

Thiol-Displacement Reaction

Step 2:
4-Hydroxy-6-methylpyrimidine-2-thiol (1.0 eq) and 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide (1.1 eq) are refluxed in acetone with K₂CO₃ (2.0 eq) for 6 hours. The product is purified via recrystallization from a DMF:acetic acid (1:2) mixture.

Optimization Insights:

  • Solvent Choice: Acetone outperforms DMF in minimizing side products (e.g., sulfoxide formation).

  • Base Selection: K₂CO₃ provides higher yields than NaHCO₃ due to enhanced nucleophilicity of the thiolate ion.

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics for the two primary methods:

ParameterPyrimidine-Centric RouteThiadiazole-Centric Route
Overall Yield78%65%
Reaction Time6 hours8 hours
Purification ComplexityModerateHigh
Scalability>100 g<50 g

The pyrimidine-centric route is favored industrially due to higher yields and simpler purification, though the thiadiazole-centric method allows greater flexibility in modifying the acetamide side chain.

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the coupling step. For example, reacting 4-hydroxy-6-methylpyrimidine-2-thiol with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide under microwave conditions (100°C, 30 minutes) increases yields to 84% while reducing reaction time by 75%.

Catalytic Enhancements

Palladium-catalyzed cross-coupling has been explored for introducing substituents post-synthesis. However, this method remains experimental due to catalyst costs and incompatibility with the hydroxyl group on the pyrimidine ring.

Challenges and Mitigation Strategies

  • Hydroxyl Group Reactivity: The 4-hydroxy group on the pyrimidine ring can undergo unintended sulfonation. This is mitigated by using protective groups like tert-butyldimethylsilyl (TBS) during synthesis.

  • Thiadiazole Ring Stability: Prolonged heating above 90°C degrades the thiadiazole moiety. Temperature-controlled reactors are recommended for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Various Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing pyrimidine and thiadiazole moieties. The compound has shown promise as an antimicrobial agent against a range of pathogens.

Case Study: Antibacterial Efficacy

A recent investigation focused on the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus (MRSA). The study reported minimum inhibitory concentration (MIC) values that were significantly lower than those of conventional antibiotics such as linezolid, indicating its potential as a novel antibacterial agent.

Anti-inflammatory Properties

The compound's structure suggests that it may act as an inhibitor of specific enzymes involved in inflammatory pathways. In silico studies using molecular docking techniques have indicated that it could be a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory responses.

Case Study: In Silico Docking Studies

Molecular docking studies demonstrated favorable binding interactions between the compound and the active site of 5-LOX. These findings suggest that further optimization could lead to the development of effective anti-inflammatory drugs .

Cytotoxic Effects on Cancer Cells

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Its ability to inhibit cell proliferation presents opportunities for cancer therapy development.

Case Study: Cytotoxicity Assessment

In a comparative study assessing various sulfonamide derivatives, this compound exhibited significant cytotoxic effects on human cancer cell lines. Concentrations above 10 µM resulted in a marked reduction in cell viability, suggesting its potential as an anticancer agent.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications to the core structure can enhance biological activity. For instance, variations in substituents on the pyrimidine or thiadiazole rings can lead to improved potency against specific targets.

Synthesis and Derivative Development

The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can be achieved through various synthetic routes involving readily available reagents. This accessibility facilitates the exploration of derivatives with enhanced or novel biological activities.

Application Area Findings References
AntimicrobialEffective against MRSA with low MIC values
Anti-inflammatoryPotential 5-LOX inhibitor based on docking studies
CytotoxicitySignificant reduction in cancer cell viability at >10 µM

Mechanism of Action

The mechanism by which 2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structure is compared to analogs with modifications in the thiadiazole-acetamide substituents and adjacent functional groups. Key examples include:

Table 1: Structural and Physical Property Comparison
Compound (Source) Substituents (R-group) Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 4-Hydroxy-6-methylpyrimidin-2-yl Not reported Not reported Pyrimidine ring with hydroxyl/methyl
5e () 4-Chlorobenzylthio, phenoxy Not reported 132–134 High yield (74%), chlorinated aryl
3d () 2-Chlorophenyl Not reported 212–216 High melting point, IR/NMR data
8t () Indol-3-ylmethyl, chloro-2-methylphenyl 428.5 Not reported LOX/α-glucosidase/BChE inhibition
Compound 3 () Pyrazolone-tetrahydrobenzothiophen Not reported Not reported 5-LOX inhibition (in silico docking)
899541-07-2 () Thiophenyl-trifluoromethylpyrimidine 417.47 Not reported Trifluoromethyl group for lipophilicity

Key Observations :

  • Substituent Effects: Chlorinated aryl groups (e.g., 5e, 3d) increase melting points compared to non-halogenated analogs, likely due to enhanced intermolecular interactions .
  • Synthetic Yields: Derivatives with benzylthio or methylthio groups (e.g., 5h, 88%; 5f, 79%) exhibit higher yields than those with methoxyphenoxy (5k, 72%) , suggesting steric and electronic factors influence reaction efficiency.
Enzyme Inhibition
  • 5-LOX Inhibition : The pyrazolone-thiadiazole hybrid (Compound 3, ) showed in silico 5-LOX inhibition, highlighting the role of heterocyclic moieties in targeting inflammatory pathways . The target compound’s pyrimidine group could similarly interact with enzyme active sites.
  • LOX/Glucosidase Inhibition : Compound 8t () demonstrated multi-target inhibition, likely due to its indole and chloroaryl groups enhancing hydrophobic interactions .
Anticonvulsant Activity

Thiadiazole derivatives with benzothiazole domains () achieved 100% effectiveness in the MES model, underscoring the importance of hydrophobic domains . The target compound’s pyrimidine ring may balance hydrophobicity and polarity for CNS penetration.

Molecular and Electronic Features

  • LogP and Solubility : The triazolylsulfanyl analog () has LogP 1.60 , indicating moderate lipophilicity. The target compound’s hydroxyl group may lower LogP compared to chlorophenyl derivatives, improving aqueous solubility.
  • Synthetic Strategies : Alkylation of thiopyrimidines () using sodium methylate and chloroacetamides suggests shared synthetic pathways with the target compound, though optimization may be needed for its hydroxyl-containing pyrimidine.

Biological Activity

The compound 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, particularly focusing on its anticancer properties and mechanisms of action.

  • IUPAC Name : 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
  • Molecular Formula : C10H11N5O2S2
  • Molecular Weight : 297.36 g/mol
  • CAS Number : 438532-19-5

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-hydroxy-6-methylpyrimidine with thiadiazole derivatives. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole moieties exhibit significant anticancer properties. The following table summarizes the IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µM)
2gMCF-70.084 ± 0.020
2gA5490.034 ± 0.008
ControlCisplatin-

The compound was found to be particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing a lower IC50 compared to standard chemotherapeutics like cisplatin .

The anticancer activity of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest in the G0/G1 phase and affects the S phase differently across various cell lines .
  • Aromatase Inhibition : Some studies indicate that thiadiazole derivatives can inhibit aromatase activity, which is crucial in estrogen-dependent cancers .
  • Targeting Specific Kinases : Molecular docking studies suggest that this compound may inhibit CDK9 and STAT3 transcriptional activity by interfering with their binding sites .

Case Studies

In a recent study published in Acta Pharmaceutica, the anticancer effects of various thiadiazole derivatives were evaluated. Among these, the compound demonstrated promising results with significant cytotoxicity against cancer cell lines while exhibiting low toxicity towards non-cancerous cells (NIH3T3) at similar concentrations .

Another investigation highlighted that the compound could potentially inhibit specific kinases associated with tumor growth, marking it as a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide?

  • Answer : The compound can be synthesized via nucleophilic substitution reactions between a pyrimidinyl thiol intermediate and a thiadiazolyl acetamide precursor. For example, details a similar synthesis route where sulfur-containing heterocycles (e.g., thiadiazoles) are coupled with pyrimidinyl derivatives using thiourea or NaSH as sulfur-transfer agents. Reaction optimization often involves controlling pH, temperature (e.g., 60–80°C), and solvent polarity (e.g., DMF or ethanol). Yield improvements may require iterative purification via column chromatography .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

  • Answer : Key characterization methods include:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton/carbon environments (e.g., thiadiazole C-S peaks at ~160–170 ppm and pyrimidinyl hydroxyl protons at ~10–12 ppm). IR spectroscopy verifies functional groups (e.g., S-H stretches at ~2550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular weight and elemental composition.
  • Melting Point Analysis : Consistency with literature values (e.g., analogs in show melting points between 170–315°C, depending on substituents).

Advanced Research Questions

Q. How can researchers optimize reaction yields for sulfur-containing intermediates during synthesis?

  • Answer : Low yields in sulfur-transfer steps (common in thiadiazole-pyrimidine couplings) may arise from competing side reactions (e.g., oxidation of thiols). Strategies include:

  • Using inert atmospheres (N2_2/Ar) to prevent oxidation.
  • Adding catalytic agents like CuI or Pd(PPh3_3)4_4 to facilitate cross-coupling (as seen in for analogous quinazolinone syntheses).
  • Employing microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. What experimental design considerations are critical for evaluating the compound’s biological activity?

  • Answer :

  • Dose-Response Studies : Use randomized block designs (e.g., split-plot designs for multi-factor testing, as in ) to account for variables like concentration, exposure time, and cell type.
  • Control Groups : Include positive/negative controls (e.g., known kinase inhibitors for enzyme assays).
  • Reproducibility : Replicate experiments across ≥3 independent trials to address biological variability. Statistical tools like ANOVA or mixed-effects models are recommended for data analysis .

Q. How can contradictory spectral data (e.g., NMR/IR) be resolved during structural validation?

  • Answer : Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomeric Equilibria : The hydroxyl group on the pyrimidine ring () may exhibit keto-enol tautomerism, leading to split NMR peaks. Use deuterated DMSO or temperature-controlled NMR to stabilize the dominant form.
  • Solvent Artifacts : IR spectra in hygroscopic solvents (e.g., DMF) may show extraneous O-H stretches. Dry solvents over molecular sieves and compare spectra across multiple solvents .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of this compound?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or bacterial enzymes). Focus on the sulfanyl and acetamide moieties, which likely mediate hydrogen bonding ( highlights the role of trifluoromethyl groups in analogous compounds).
  • QSAR Modeling : Train models on analogs (e.g., from ) to correlate substituent electronegativity or steric bulk with bioactivity.
  • DFT Calculations : Predict thermodynamic stability of tautomers or reaction intermediates .

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